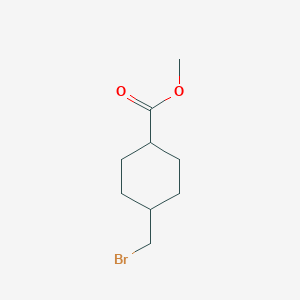

Methyl 4-(bromomethyl)cyclohexanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(bromomethyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJXDCCSZTVLTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating Stereochemistry: An In-depth Technical Guide to the Cis/Trans Isomerization of Methyl 4-(bromomethyl)cyclohexanecarboxylate

This guide provides a comprehensive exploration of the cis/trans isomerization of methyl 4-(bromomethyl)cyclohexanecarboxylate, a critical aspect for researchers, scientists, and drug development professionals. Understanding and controlling the stereochemistry of substituted cyclohexanes is paramount, as the spatial arrangement of functional groups profoundly influences a molecule's physical properties and biological activity.[1][2][3][4] This document delves into the core principles of conformational analysis, the thermodynamic and kinetic drivers of isomerization, and provides actionable experimental protocols for the synthesis, isomerization, and characterization of these isomers.

The Foundational Role of Stereoisomerism in Cyclohexane Derivatives

Cis-trans isomerism, a form of stereoisomerism, arises in substituted cycloalkanes due to the restricted rotation around the carbon-carbon single bonds of the ring.[5] This results in substituents being located on the same side (cis) or opposite sides (trans) of the ring's plane.[5] In the context of drug development, the specific stereoisomer of a molecule can dictate its pharmacological and toxicological profile.[1][2][3][4]

For 1,4-disubstituted cyclohexanes like this compound, the cyclohexane ring predominantly exists in a chair conformation to minimize angular and torsional strain.[6] In this conformation, substituents can occupy either an axial position (parallel to the principal axis of the ring) or an equatorial position (pointing away from the ring's center).[6] The interconversion between two chair conformations, known as a ring flip, leads to the exchange of axial and equatorial positions.

The relative stability of the cis and trans isomers, and their respective chair conformations, is governed by steric interactions, particularly 1,3-diaxial interactions.[7] Generally, substituents prefer the less sterically hindered equatorial position.[7][8][9]

-

Trans Isomer: In the most stable chair conformation of the trans isomer of this compound, both the methoxycarbonyl and bromomethyl groups can occupy equatorial positions, minimizing steric strain.

-

Cis Isomer: In the cis isomer, one substituent must be in an axial position while the other is equatorial.[7] This results in unfavorable 1,3-diaxial interactions between the axial substituent and the axial hydrogens on the same side of the ring, making the cis isomer generally less stable than the trans isomer.[7]

The energy difference between the axial and equatorial conformations is quantified by "A-values," which represent the Gibbs free energy difference.[8][9][10] The larger the A-value, the greater the preference for the equatorial position.[8][9]

Caption: Thermodynamic equilibrium between cis and trans isomers.

The Isomerization Process: A Tale of Kinetic and Thermodynamic Control

The conversion between cis and trans isomers, known as epimerization at the C4 position, can be achieved under specific reaction conditions that allow for the breaking and reforming of a C-H bond, leading to a change in stereochemistry. This process is governed by the principles of kinetic and thermodynamic control.

-

Kinetic Control: At lower temperatures or with shorter reaction times, the product ratio is determined by the relative rates of formation of the isomers. The product that forms faster (has a lower activation energy) will be the major product, even if it is thermodynamically less stable.

-

Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction is reversible, allowing the isomers to equilibrate. The product ratio will then reflect the relative thermodynamic stabilities of the isomers. The more stable isomer will be the major product at equilibrium.[11]

For 1,4-disubstituted cyclohexanes, the trans isomer is typically the thermodynamically more stable product due to both bulky groups occupying equatorial positions. Therefore, driving the reaction towards thermodynamic equilibrium will favor the formation of the trans isomer.

Synthesis of this compound

The synthesis of the target molecule can be approached through a multi-step process, starting from a commercially available precursor. A plausible synthetic route involves the esterification of a cyclohexanecarboxylic acid derivative followed by bromination.

Fischer Esterification of 4-(hydroxymethyl)cyclohexanecarboxylic acid

The initial step involves the esterification of 4-(hydroxymethyl)cyclohexanecarboxylic acid with methanol under acidic conditions.

Caption: Fischer esterification workflow.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(hydroxymethyl)cyclohexanecarboxylic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.[12]

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours.[12] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[12]

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Bromination of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

The subsequent step is the conversion of the hydroxyl group to a bromomethyl group. This can be achieved using a suitable brominating agent.

Experimental Protocol:

-

Reaction Setup: Dissolve methyl 4-(hydroxymethyl)cyclohexanecarboxylate in a suitable anhydrous solvent (e.g., dichloromethane) in a flask under an inert atmosphere.

-

Brominating Agent: Add a brominating agent such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in the presence of triphenylphosphine (PPh₃) dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quenching and Work-up: Carefully quench the reaction with ice-water. Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer, concentrate, and purify the product by column chromatography to yield this compound as a mixture of cis and trans isomers.

Inducing and Controlling Cis/Trans Isomerization

The isomerization of this compound can be achieved through acid or base catalysis, which facilitates the epimerization at the C4 position. The goal is typically to enrich the mixture in the thermodynamically more stable trans isomer.

Base-Catalyzed Isomerization

Base-catalyzed isomerization proceeds via the formation of a carbanion intermediate at the C4 position. Protonation of this intermediate can occur from either face, leading to a mixture of cis and trans isomers. Over time, the equilibrium will favor the more stable trans isomer.

Caption: Base-catalyzed isomerization workflow.

Experimental Protocol:

-

Reaction Setup: Dissolve the cis/trans mixture of this compound in anhydrous methanol in a round-bottom flask under an inert atmosphere.

-

Base Addition: Add a solution of sodium methoxide in methanol to the reaction mixture.

-

Equilibration: Heat the mixture to reflux and monitor the cis/trans ratio over time using GC-MS or NMR spectroscopy.

-

Work-up: Once the desired ratio is achieved (or equilibrium is reached), cool the reaction, neutralize with a weak acid (e.g., ammonium chloride solution), and extract the product with a suitable organic solvent.

-

Purification: Wash the organic layer, dry, and concentrate. The product can be further purified if necessary.

Table 1: Representative Conditions for Base-Catalyzed Isomerization

| Parameter | Condition | Rationale |

| Base | Sodium Methoxide (NaOMe) | Strong base to deprotonate the C4 position. |

| Solvent | Anhydrous Methanol | Protic solvent to facilitate proton exchange. |

| Temperature | Reflux | Provides energy to overcome the activation barrier and reach equilibrium faster. |

| Reaction Time | 4-24 hours | Sufficient time to allow the system to reach thermodynamic equilibrium. |

Acid-Catalyzed Isomerization

Acid-catalyzed isomerization can also be employed, though the mechanism may be more complex and potentially involve side reactions. It is generally less common for this specific transformation compared to base-catalyzed methods. A potential pathway involves protonation of the ester carbonyl, followed by enolization.

Analytical Characterization of Cis and Trans Isomers

The differentiation and quantification of the cis and trans isomers of this compound are crucial for monitoring the isomerization process and for quality control of the final product. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between cis and trans isomers based on differences in chemical shifts and coupling constants.[9]

-

¹H NMR:

-

Chemical Shifts: The chemical shifts of the protons on the cyclohexane ring, particularly the proton at C4, will differ between the cis and trans isomers due to the different magnetic environments in the axial and equatorial positions.

-

Coupling Constants: The coupling constant (J-value) between the proton at C4 and the adjacent protons will be significantly different for the cis and trans isomers. A larger coupling constant is typically observed for axial-axial coupling compared to axial-equatorial or equatorial-equatorial coupling. This can be used to determine the conformation and, by extension, the isomer.

-

-

¹³C NMR:

-

The chemical shifts of the carbon atoms in the cyclohexane ring will also differ between the two isomers.

-

Table 2: Expected ¹H NMR Characteristics

| Isomer | C4-Proton Position | Expected Coupling Pattern |

| Trans | Equatorial | Smaller coupling constants (axial-equatorial and equatorial-equatorial) |

| Cis | Axial | Larger coupling constant (axial-axial) with one adjacent proton |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for separating and quantifying the cis and trans isomers.[13]

-

Separation: The two isomers will have slightly different retention times on a suitable GC column due to subtle differences in their boiling points and interactions with the stationary phase.[13]

-

Quantification: The relative peak areas in the chromatogram can be used to determine the cis/trans ratio.

-

Identification: The mass spectrum of each isomer will be identical, confirming the molecular weight and fragmentation pattern of the compound.

Caption: GC-MS analysis workflow.

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation: Dilute the isomer mixture in a volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 100-500 µg/mL.[13]

-

GC System and Conditions:

-

Injector: Split/splitless injector at 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).[13]

-

Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature of 250°C.[13]

-

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Implications in Drug Development

The ability to control the stereochemistry of molecules like this compound is of paramount importance in the pharmaceutical industry. The cis and trans isomers of a drug candidate can exhibit significantly different:

-

Pharmacological Activity: One isomer may bind to the target receptor with higher affinity than the other, leading to greater efficacy.

-

Pharmacokinetic Profiles: Isomers can be metabolized at different rates, leading to variations in bioavailability and duration of action.

-

Toxicological Properties: One isomer may be responsible for the therapeutic effect, while the other could be inactive or even contribute to adverse effects.

Therefore, the development of stereoselective syntheses and purification methods to obtain a single, desired isomer is a key objective in modern drug discovery and development.[1][2][3][4]

Conclusion

The cis/trans isomerization of this compound is a fundamentally important transformation that allows for the selective synthesis of the thermodynamically more stable trans isomer. A thorough understanding of the principles of conformational analysis and the application of controlled experimental conditions are essential for achieving the desired stereochemical outcome. The analytical techniques of NMR and GC-MS provide the necessary tools for the unambiguous characterization and quantification of the isomers. For professionals in drug development, mastering these concepts and techniques is not merely an academic exercise but a critical component in the design and synthesis of safer and more effective medicines.

References

-

Synthesis of cis/trans-dihydrochromenones via a photoinduced rearrangement of 4-phenyl-3-aryl/cyclohexenylcoumarins. Organic & Biomolecular Chemistry. Available at: [Link]

-

Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at WMU. Available at: [Link]

-

Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. YouTube. Available at: [Link]

-

4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. Available at: [Link]

-

Bromination of 3-cyclohexene-1-carboxylic acid, epoxydation of methyl 3-cyclohexene-1-carboxylate and opening of methyl cis- and trans-3,4-epoxycyclohexane-1-carboxylate:Stereochemical results. Sci-Hub. Available at: [Link]

-

Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. Available at: [Link]

-

Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. Available at: [Link]

- EP0814073A1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. Google Patents.

- WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine. Google Patents.

-

(PDF) A review of drug isomerism and its significance. ResearchGate. Available at: [Link]

-

3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. Available at: [Link]

-

Carboxylate Catalyzed Isomerization of β,γ‐Unsaturated N‐Acetylcysteamine Thioesters**. UCL Discovery. Available at: [Link]

-

A value. Wikipedia. Available at: [Link]

-

1-Bromo-4-methylcyclohexane, cis + trans, 97% 5 g. Thermo Scientific Alfa Aesar. Available at: [Link]

-

4.2: Cis-Trans Isomerism in Cycloalkanes. Chemistry LibreTexts. Available at: [Link]

-

The impact of cis‐ and trans‐isomerism on biological activity. (a)... ResearchGate. Available at: [Link]

-

stereochemistry of disubstituted cyclohexane. Available at: [Link]

-

Calculating cyclohexane A-values. The DFT Course - Nathan. Available at: [Link]

-

Conformational analysis of trans-1,4-dihalocyclohexanes. ResearchGate. Available at: [Link]

-

Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α. arkat usa. Available at: [Link]

-

Importance of Stereochemistry in Drug Design.pptx. Slideshare. Available at: [Link]

-

cis/trans isomerization. ResearchGate. Available at: [Link]

-

Preparation, chromatographic separation and relative retention times of cis/trans heptadecaenoic (17:1) fatty acids. PubMed. Available at: [Link]

- CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Google Patents.

-

(PDF) cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. ResearchGate. Available at: [Link]

-

The Role of Isomerism in Biological Activity. Solubility of Things. Available at: [Link]

- US3880925A - Separation and purification of cis and trans isomers. Google Patents.

-

-

The Royal Society of Chemistry. Available at: [Link]

-

-

Isomer. Wikipedia. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Importance of Stereochemistry in Drug Design.pptx [slideshare.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. A value - Wikipedia [en.wikipedia.org]

- 10. Calculating cyclohexane A-values · The DFT Course [thisisntnathan.github.io]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 4-(bromomethyl)cyclohexanecarboxylate

Introduction

Methyl 4-(bromomethyl)cyclohexanecarboxylate is a bifunctional alicyclic compound of significant interest in modern organic synthesis. Possessing both a reactive primary alkyl bromide and a modifiable methyl ester group, it serves as a versatile building block for the construction of complex molecular architectures. Its cyclohexane core is a prevalent motif in numerous pharmaceuticals and bioactive molecules, lending favorable pharmacokinetic properties such as metabolic stability and appropriate lipophilicity.[1][2] The stereochemical relationship between the two functional groups—existing as distinct cis and trans isomers—offers a gateway to stereocontrolled synthesis, a critical aspect of drug design.[3] This guide provides a comprehensive overview of its chemical properties, reactivity, spectroscopic signatures, and synthetic applications, grounded in established chemical principles to empower researchers in leveraging this valuable intermediate.

Core Chemical and Physical Properties

The fundamental identity and physical characteristics of this compound are summarized below. It is crucial to note that commercial availability often pertains to a mixture of isomers or specifically the trans isomer, which is generally the more thermodynamically stable configuration.[4][5][6]

| Property | Data | Reference(s) |

| Molecular Formula | C₉H₁₅BrO₂ | [4][7] |

| Molecular Weight | 235.12 g/mol | [7] |

| CAS Number | 1331776-42-1 (Isomer mixture or unspecified) | [4][5] |

| 167833-10-5 (trans-isomer) | [5][6] | |

| Appearance | Colorless to light yellow liquid or solid | [4][8] |

| Predicted Boiling Point | 262.0 ± 13.0 °C | [8] |

| Predicted Density | 1.318 ± 0.06 g/cm³ | [8] |

| Purity (Typical) | ≥97% | [4] |

| Synonyms | Methyl 4-(bromomethyl)cyclohexane-1-carboxylate | [4][5] |

Stereoisomerism: The Significance of the Cyclohexane Ring

The 1,4-disubstituted cyclohexane ring is not planar; it predominantly adopts a stable chair conformation to minimize steric and torsional strain. This conformational reality dictates the spatial relationship of the substituents, giving rise to cis and trans geometric isomers.[9]

-

trans-isomer: The two substituents are on opposite sides of the ring. In the most stable chair conformation, both the methoxycarbonyl and bromomethyl groups can occupy equatorial positions, minimizing steric hindrance (1,3-diaxial interactions). This is the thermodynamically preferred isomer.

-

cis-isomer: The substituents are on the same side of the ring. In any chair conformation, one group must be axial while the other is equatorial. The ring can undergo a "ring flip" to interchange these positions, but the conformation where the larger group (methoxycarbonyl) is equatorial is generally more populated.

The distinction between these isomers is critical as it influences the molecule's shape, physical properties, and how it interacts with other molecules, such as enzyme active sites in a drug development context.[3]

Caption: Chair conformations of trans and cis isomers.

Spectroscopic Signature and Structural Elucidation

While specific spectra for this exact compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features based on well-established principles and data from analogous compounds.[10][11][12][13]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

-

δ ~3.70 ppm (s, 3H): A sharp singlet corresponding to the three equivalent protons of the methyl ester (-COOCH₃).

-

δ ~3.35 ppm (d, 2H): A doublet for the two protons of the bromomethyl group (-CH₂Br). The coupling would arise from the adjacent proton on the cyclohexane ring (C4-H).

-

δ ~1.2-2.5 ppm (m, 10H): A complex series of multiplets for the ten protons on the cyclohexane ring. The exact chemical shifts and coupling constants would be highly dependent on the cis/trans stereochemistry and whether protons are in axial or equatorial positions. Generally, axial protons are more shielded and appear at a lower chemical shift (further upfield) than their equatorial counterparts.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

-

δ ~176 ppm: Carbonyl carbon of the ester (C=O).

-

δ ~51 ppm: Methyl carbon of the ester (-OC H₃).

-

δ ~30-45 ppm: A set of signals corresponding to the carbons of the cyclohexane ring and the bromomethyl carbon (-C H₂Br). The symmetry of the trans isomer would result in fewer signals (5 unique carbons: C=O, OCH₃, C1, C2/C6, C3/C5, C4, and CH₂Br) compared to the less symmetric cis isomer.

Predicted Infrared (IR) Spectrum

-

~2930 & 2860 cm⁻¹: Strong C-H stretching vibrations from the sp³ hybridized carbons of the cyclohexane and methyl groups.

-

~1735 cm⁻¹: A very strong, sharp absorption characteristic of the C=O (carbonyl) stretch of a saturated ester.

-

~1200-1170 cm⁻¹: Strong C-O stretching of the ester group.

-

~650 cm⁻¹: A moderate absorption corresponding to the C-Br stretch.

Predicted Mass Spectrometry (EI-MS)

-

m/z = 234/236: The molecular ion (M⁺) peak, appearing as a doublet with approximately 1:1 intensity ratio due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

m/z = 203/205: Loss of the methoxy group (-OCH₃).

-

m/z = 155: Loss of the bromine radical (•Br). This is often a prominent peak.

-

m/z = 59: Fragment corresponding to the methoxycarbonyl group ([COOCH₃]⁺).

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its two functional groups.

A. Nucleophilic Substitution at the Bromomethyl Group

The primary alkyl bromide is an excellent electrophile for Sₙ2 reactions. This allows for the facile introduction of a wide range of nucleophiles, forming new carbon-heteroatom or carbon-carbon bonds.

Causality: The primary nature of the carbon bearing the bromine atom results in low steric hindrance, and bromide is an excellent leaving group. These factors strongly favor the bimolecular Sₙ2 pathway over elimination or Sₙ1 reactions, leading to clean and high-yielding transformations. Common nucleophiles include azides, cyanides, carboxylates, thiolates, and various amines.

Sources

- 1. trans-Methyl 4-(bromomethyl)cyclohexanecarboxylate [myskinrecipes.com]

- 2. Methyl-Containing Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 4. Cyclohexanecarboxylic acid, 4-(bromomethyl)-, methyl ester [cymitquimica.com]

- 5. This compound|1331776-42-1|MSDS [dcchemicals.com]

- 6. Methyl (1r,4r)-4-(bromomethyl)cyclohexane-1-carboxylate - C9H15BrO2 | CSSB02125979499 [chem-space.com]

- 7. 1331776-42-1|this compound|BLD Pharm [bldpharm.com]

- 8. This compound | 1331776-42-1 [amp.chemicalbook.com]

- 9. Cis-Trans Isomers (Geometric Isomers) [2012books.lardbucket.org]

- 10. Cyclohexane, 1-bromo-4-methyl- | C7H13Br | CID 22727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Methyl cyclohexanecarboxylate | C8H14O2 | CID 20748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Cyclohexane, (bromomethyl)- | C7H13Br | CID 137636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

Spectroscopic Characterization of Methyl 4-(bromomethyl)cyclohexanecarboxylate: A Technical Guide

Introduction

Methyl 4-(bromomethyl)cyclohexanecarboxylate (C₉H₁₅BrO₂) is a bifunctional molecule containing a methyl ester and a bromomethyl group attached to a cyclohexane ring. This structure makes it a versatile building block, but its characterization is paramount for ensuring purity and confirming its identity in synthetic workflows. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will provide a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, including a discussion of the expected data for both cis and trans isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the carbon skeleton and the attached protons.

¹H NMR Spectroscopy: A Predictive Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl ester protons, the bromomethyl protons, and the protons on the cyclohexane ring. The chemical shifts and multiplicities of the cyclohexane protons will be influenced by the substituent at C4 and the stereochemical relationship between the two substituents (cis or trans).

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) - trans isomer | Predicted Chemical Shift (δ, ppm) - cis isomer | Multiplicity | Integration |

| -COOCH₃ | ~ 3.67 | ~ 3.67 | Singlet | 3H |

| -CH₂Br | ~ 3.25 | ~ 3.35 | Doublet | 2H |

| H1 (CH-COOCH₃) | ~ 2.2-2.4 | ~ 2.4-2.6 | Multiplet | 1H |

| H4 (CH-CH₂Br) | ~ 1.8-2.0 | ~ 1.9-2.1 | Multiplet | 1H |

| Cyclohexane CH₂ | ~ 1.2-2.1 | ~ 1.2-2.2 | Multiplets | 8H |

Interpretation and Rationale:

-

-COOCH₃ Protons: The methyl ester protons are expected to appear as a sharp singlet around 3.67 ppm, a characteristic region for such functional groups.

-

-CH₂Br Protons: The protons of the bromomethyl group are deshielded by the electronegative bromine atom and are predicted to appear as a doublet around 3.25-3.35 ppm. The coupling to the adjacent methine proton (H4) results in the doublet multiplicity.

-

Cyclohexane Protons: The protons on the cyclohexane ring will appear as a series of complex multiplets in the range of 1.2-2.6 ppm. The protons on the carbons bearing the substituents (H1 and H4) will be the most deshielded of the ring protons. The exact chemical shifts and coupling constants will depend on the chair conformation of the ring and the axial/equatorial positions of the protons and substituents. A distinction between the cis and trans isomers may be possible based on the fine structure of these multiplets.

¹³C NMR Spectroscopy: A Predictive Analysis

The proton-decoupled ¹³C NMR spectrum will provide information about the number of unique carbon environments in the molecule. For this compound, seven distinct carbon signals are expected for each isomer.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~ 175-177 |

| -COOCH₃ | ~ 51-52 |

| C1 (CH-COOCH₃) | ~ 43-45 |

| C4 (CH-CH₂Br) | ~ 40-42 |

| -CH₂Br | ~ 38-40 |

| C2, C6, C3, C5 | ~ 25-35 |

Interpretation and Rationale:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and is expected to appear at the downfield end of the spectrum, around 175-177 ppm.[1]

-

Ester Methyl Carbon: The carbon of the methyl group of the ester will resonate at approximately 51-52 ppm.

-

Substituted Ring Carbons: The carbons of the cyclohexane ring attached to the substituents (C1 and C4) will be deshielded compared to the other ring carbons and are predicted to appear in the 40-45 ppm range.

-

Bromomethyl Carbon: The carbon of the bromomethyl group is directly attached to the electronegative bromine, leading to a predicted chemical shift in the range of 38-40 ppm.

-

Unsubstituted Ring Carbons: The remaining methylene carbons of the cyclohexane ring will appear in the aliphatic region, typically between 25 and 35 ppm. Due to the substitution pattern, C2/C6 and C3/C5 will be chemically equivalent in the time-averaged spectrum.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[2]

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.[2]

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[3]

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[4]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the strong absorption of the ester carbonyl group.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2930-2850 | Strong | C-H stretching (cyclohexane) |

| ~ 1735 | Strong | C=O stretching (ester) |

| ~ 1450 | Medium | CH₂ scissoring (cyclohexane) |

| 1250-1150 | Strong | C-O stretching (ester) |

| ~ 650-550 | Medium-Weak | C-Br stretching |

Interpretation and Rationale:

-

C-H Stretching: Strong absorptions in the 2930-2850 cm⁻¹ region are characteristic of the C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexane ring.[5]

-

C=O Stretching: A very strong and sharp absorption band around 1735 cm⁻¹ is the most prominent feature and is indicative of the carbonyl (C=O) stretch of the saturated ester functional group.[5][6]

-

C-O Stretching: Strong bands in the 1250-1150 cm⁻¹ region are attributed to the C-O single bond stretching vibrations of the ester group.[5]

-

C-Br Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 650 and 550 cm⁻¹, as a medium to weak absorption.

Experimental Protocol for FT-IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for liquid samples.[7]

-

Instrument Preparation: Ensure the FT-IR spectrometer and the ATR crystal are clean.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric contributions.

-

Sample Application: Place a small drop of this compound onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. Electron Ionization (EI) is a common technique that causes extensive fragmentation, providing a characteristic fingerprint for the molecule.[8]

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 234/236 | Low | [M]⁺, Molecular ion (¹²C₉H₁₅⁷⁹BrO₂⁺ / ¹²C₉H₁₅⁸¹BrO₂⁺) |

| 203/205 | Medium | [M - OCH₃]⁺ |

| 175/177 | Medium | [M - COOCH₃]⁺ |

| 155 | High | [M - Br]⁺ |

| 123 | Medium | [C₈H₁₁O]⁺ |

| 95 | High | [C₇H₁₁]⁺ (cyclohexenyl cation) |

| 59 | Medium | [COOCH₃]⁺ |

Interpretation and Rationale:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 234 and 236, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The intensity of the molecular ion may be low due to extensive fragmentation.[9]

-

Key Fragmentations:

-

Loss of a methoxy radical (-OCH₃): This would result in a fragment ion at m/z 203/205.

-

Loss of a carbomethoxy radical (-COOCH₃): Cleavage of the ester group would lead to a fragment at m/z 175/177.

-

Loss of a bromine radical (-Br): This is a very common fragmentation pathway for alkyl bromides and would result in an intense peak at m/z 155.

-

Fragmentation of the cyclohexane ring: The ring can undergo various cleavages, with a prominent fragment often being the cyclohexenyl cation at m/z 95.[10]

-

Ester fragmentation: A fragment corresponding to the [COOCH₃]⁺ ion may be observed at m/z 59.

-

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).[11]

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[12]

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Visualizing the Workflow

The following diagrams illustrate the generalized workflows for the spectroscopic techniques described.

Caption: Generalized workflow for NMR spectroscopy.

Caption: Generalized workflow for FT-IR spectroscopy.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. organomation.com [organomation.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Practical Guidelines for 13C-Based NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 9. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. Electron ionization - Wikipedia [en.wikipedia.org]

- 12. grokipedia.com [grokipedia.com]

Methyl 4-(bromomethyl)cyclohexanecarboxylate: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth analysis of Methyl 4-(bromomethyl)cyclohexanecarboxylate, a key bifunctional building block in modern organic synthesis and drug discovery. With its unique combination of a reactive bromomethyl group and a methyl ester on a cyclohexane scaffold, this molecule offers a versatile platform for constructing complex molecular architectures. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering insights into its chemical identity, synthesis, reactivity, and safe handling.

Core Identifiers and Chemical Profile

This compound is a cycloaliphatic compound that exists as a mixture of cis and trans isomers. The trans isomer is often specified in synthetic applications for stereochemical control. Precise identification is critical for experimental reproducibility.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | Methyl 4-(bromomethyl)cyclohexane-1-carboxylate | [CymitQuimica] |

| CAS Number | 1331776-42-1 (Isomer mixture) | [1][2] |

| CAS Number (trans) | 167833-10-5 | N/A |

| Molecular Formula | C₉H₁₅BrO₂ | [3] |

| Molecular Weight | 235.12 g/mol | [3] |

| SMILES | O=C(C1CCC(CBr)CC1)OC | [3] |

| InChI Key | BXJXDCCSZTVLTR-UHFFFAOYSA-N | [CymitQuimica] |

Synthesis and Mechanistic Considerations

The most direct and common synthesis of this compound involves the bromination of its corresponding alcohol precursor, Methyl 4-(hydroxymethyl)cyclohexanecarboxylate. This transformation is a cornerstone of functional group interconversion in organic synthesis.

Recommended Synthetic Pathway: Bromination of the Primary Alcohol

The conversion of the primary alcohol to the primary alkyl bromide is typically achieved using phosphorus tribromide (PBr₃) or a similar brominating agent. This reaction proceeds via an Sₙ2-type mechanism.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound.

Mechanistic Insight: The reaction is initiated by the nucleophilic attack of the hydroxyl oxygen onto a phosphorus atom of PBr₃, displacing a bromide ion. This forms a good leaving group, a protonated phosphite ester. The displaced bromide ion then acts as a nucleophile, attacking the electrophilic carbon of the CH₂ group in an Sₙ2 fashion, leading to inversion of configuration if the center were chiral and displacement of the leaving group. The process repeats for the remaining P-Br bonds. The choice of a non-protic solvent is crucial to prevent quenching of the PBr₃ and to favor the Sₙ2 pathway.

Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for the bromination of primary alcohols using phosphorus tribromide, as referenced in patent literature for the synthesis of this specific molecule.[4]

Materials:

-

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq)[5]

-

Phosphorus tribromide (PBr₃) (0.4 eq)

-

Anhydrous Diethyl Ether

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (Nitrogen or Argon) is charged with Methyl 4-(hydroxymethyl)cyclohexanecarboxylate dissolved in anhydrous diethyl ether.

-

Cooling: The flask is cooled to 0 °C in an ice bath.

-

Addition of PBr₃: Phosphorus tribromide (0.4 equivalents) is added dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Quenching: The reaction is carefully quenched by slowly pouring the mixture over crushed ice.

-

Workup: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2x). The combined organic layers are washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[6]

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization

While publicly available, peer-reviewed spectra for this compound are not readily found, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds. Researchers synthesizing this compound should perform their own characterization for verification.

Expected ¹H NMR (CDCl₃, 400 MHz):

-

δ ~3.67 (s, 3H): The singlet corresponding to the methyl ester (-COOCH₃) protons.

-

δ ~3.2-3.4 (d, 2H): The doublet for the bromomethyl (-CH₂Br) protons, coupled to the adjacent methine proton.

-

δ ~1.0-2.5 (m, 9H): A series of complex multiplets for the cyclohexane ring protons.

Expected ¹³C NMR (CDCl₃, 100 MHz):

-

δ ~175-176: Carbonyl carbon of the ester.

-

δ ~51-52: Methyl carbon of the ester.

-

δ ~35-40: Methylene carbon of the bromomethyl group (-CH₂Br).

-

δ ~25-45: Carbons of the cyclohexane ring.

Expected IR (neat):

-

~2930-2850 cm⁻¹: C-H stretching of the cyclohexane and methyl groups.

-

~1735 cm⁻¹: Strong C=O stretching of the ester carbonyl group.

-

~1200-1170 cm⁻¹: C-O stretching of the ester.

-

~650-550 cm⁻¹: C-Br stretching.

Expected Mass Spectrometry (EI):

-

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Key fragmentation patterns would likely involve the loss of ·OCH₃, ·COOCH₃, and ·Br.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable bifunctional linker. Its utility stems from the orthogonal reactivity of its two functional groups. The bromomethyl group is an excellent electrophile for Sₙ2 reactions, while the methyl ester can be hydrolyzed to a carboxylic acid or participate in other ester-based transformations.

Role as a Versatile Building Block

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The cyclohexane core provides a non-aromatic, conformationally rich scaffold that can be beneficial for tuning the pharmacokinetic properties of a drug candidate.[7]

A key application is its use as a precursor for 4-(aminomethyl)cyclohexanecarboxylic acid (Tranexamic Acid esters) , a well-known antifibrinolytic agent. The synthesis involves converting the bromomethyl group into an amino or protected amino group.[4]

Sources

- 1. 15936-77-3,5-Chloro-7-methylindole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Cyclohexanecarboxylic acid, 4-(bromomethyl)-, methyl ester [cymitquimica.com]

- 3. 1331776-42-1|this compound|BLD Pharm [bldpharm.com]

- 4. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid - Google Patents [patents.google.com]

- 5. Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-, methyl ester | C9H16O3 | CID 11073869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of the Bromomethyl Group in Cyclohexanecarboxylates

Abstract

The bromomethyl group attached to a cyclohexanecarboxylate framework is a critical functional motif in synthetic organic chemistry, serving as a versatile precursor in the development of pharmaceuticals and complex molecular architectures. The reactivity of this primary alkyl halide is intricately governed by the stereochemical orientation of the substituents on the cyclohexane ring. This guide provides an in-depth analysis of the factors influencing the reactivity of bromomethyl cyclohexanecarboxylates, with a particular focus on the profound impact of stereochemistry. We will explore the mechanistic dichotomy between direct nucleophilic substitution and pathways involving neighboring group participation (NGP), also known as anchimeric assistance. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational principles and practical, field-proven insights.

Chapter 1: Fundamental Principles of Reactivity

The carbon-bromine (C-Br) bond in the bromomethyl group is inherently polarized, rendering the methylene carbon electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity can be modulated by several factors, including steric hindrance from the bulky cyclohexane ring and the electronic influence of the carboxylate group. The reaction kinetics often follow a second-order rate law, characteristic of SN2 reactions, where both the substrate and the nucleophile are involved in the rate-determining step.[1] However, as we will explore, this is not always the case.

The presence of bulky groups on the cyclohexane ring can sterically hinder the backside attack required for a typical SN2 mechanism, potentially slowing down the reaction rate.[2] Conversely, certain stereochemical arrangements can lead to a significant rate acceleration, a phenomenon that points to an alternative mechanistic pathway.[2][3]

Chapter 2: The Critical Role of Stereochemistry: cis vs. trans Isomers

The spatial arrangement of the bromomethyl and carboxylate groups on the cyclohexane ring is the single most important factor dictating the reactivity and the stereochemical outcome of nucleophilic substitution reactions. This is best understood by comparing the behavior of the cis and trans isomers of 4-(bromomethyl)cyclohexanecarboxylate.

The trans-Isomer: A Conventional SN2 Pathway

In the trans-isomer, the carboxylate group and the bromomethyl group are on opposite faces of the cyclohexane ring. This spatial separation prevents any intramolecular interaction. Consequently, the trans-isomer typically undergoes a standard bimolecular nucleophilic substitution (SN2) reaction. A nucleophile will attack the electrophilic carbon of the bromomethyl group from the backside, leading to an inversion of configuration at that center.

The cis-Isomer: Anchimeric Assistance in Action

The reactivity of the cis-isomer is markedly different and provides a classic example of neighboring group participation (NGP) or anchimeric assistance .[3][4] IUPAC defines NGP as the interaction of a reaction center with a lone pair of electrons in an atom or the electrons in a sigma or pi bond within the same molecule.[4]

In the cis-4-(bromomethyl)cyclohexanecarboxylate, the carboxylate group is positioned appropriately to act as an internal nucleophile. The reaction proceeds via a two-step mechanism:

-

Intramolecular Cyclization: The lone pair of electrons on one of the carboxylate oxygens attacks the adjacent electrophilic carbon of the bromomethyl group, displacing the bromide leaving group. This first step is an intramolecular SN2 reaction, which is kinetically favored and leads to the formation of a strained, bridged bicyclic intermediate (a lactone).[5][6]

-

Nucleophilic Ring-Opening: An external nucleophile then attacks this intermediate. This second SN2 reaction opens the ring, regenerating the carboxylate and forming the final substitution product.

This double SN2 mechanism has two critical consequences:

-

Rate Acceleration: The intramolecular first step is often much faster than the corresponding intermolecular reaction, leading to a significant increase in the overall reaction rate compared to the trans-isomer.[3][7]

-

Retention of Configuration: Each of the two consecutive SN2 steps proceeds with an inversion of configuration. The net result of this double inversion is an overall retention of the original stereochemistry at the reaction center.[5][8][9] This is a hallmark of NGP.[8][9]

The diagram below, generated using DOT language, illustrates this mechanistic divergence.

Caption: Mechanistic pathways for cis and trans isomers.

Chapter 3: Key Synthetic Transformations

The electrophilic nature of the bromomethyl group makes it a valuable handle for introducing a variety of functional groups.

Nucleophilic Substitution Reactions

A wide range of nucleophiles can be used to displace the bromide ion, including:

-

Azides (N₃⁻): Leading to aminomethyl derivatives after reduction.

-

Cyanides (CN⁻): For the synthesis of carboxylic acids or amines after hydrolysis or reduction.

-

Hydroxides (OH⁻): To form hydroxymethyl derivatives.

-

Thiolates (RS⁻): To introduce sulfur-containing moieties.

The choice of reaction conditions, particularly the solvent, is crucial. Polar aprotic solvents like DMF or DMSO are often preferred for SN2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.

Elimination Reactions

While substitution is the dominant pathway for these primary halides, elimination reactions (E2) can occur in the presence of strong, sterically hindered bases like potassium tert-butoxide. The stereochemical requirement for E2 reactions is an anti-periplanar arrangement of the proton to be removed and the leaving group.[10] The conformational flexibility of the cyclohexane ring allows it to adopt chair conformations that may facilitate this arrangement, leading to the formation of a methylenecyclohexane derivative.

Chapter 4: Practical Guide to Experimentation

This section provides a representative protocol for the nucleophilic substitution of a bromomethyl cyclohexanecarboxylate.

Synthesis of Methyl 4-(Azidomethyl)cyclohexanecarboxylate

This procedure illustrates a typical SN2 reaction.

Objective: To replace the bromide with an azide group, a versatile precursor for amines.

Materials:

-

Methyl 4-(bromomethyl)cyclohexanecarboxylate (1.0 eq)

-

Sodium azide (NaN₃) (1.5 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve this compound in anhydrous DMF.

-

Reagent Addition: Add sodium azide to the solution.

-

Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired methyl 4-(azidomethyl)cyclohexanecarboxylate.

The workflow for this experimental procedure is outlined in the diagram below.

Caption: Experimental workflow for azidomethylation.

Data Presentation: Reactivity Comparison

The following table summarizes hypothetical comparative data for the reaction of cis and trans isomers with sodium azide, highlighting the rate enhancement due to NGP.

| Isomer | Reaction Time (h) | Yield (%) | Predominant Stereochemistry |

| trans | 12 | 85 | Inversion |

| cis | 2 | 92 | Retention |

Chapter 5: Applications in Drug Discovery

The ability to control the stereochemistry of substitution reactions is paramount in medicinal chemistry, where the specific 3D arrangement of atoms in a molecule is often critical for its biological activity.[11][12] Bromomethyl cyclohexanecarboxylates serve as key building blocks for introducing specific pharmacophores. For instance, the conversion of the bromomethyl group to an aminomethyl group[13] is a common strategy for synthesizing analogs of bioactive molecules where a primary amine is required for target binding, such as in GABA analogs or other receptor ligands. The predictable stereochemical outcomes, governed by the principles outlined in this guide, allow for the rational design and synthesis of stereochemically pure drug candidates.

Conclusion

The reactivity of the bromomethyl group in cyclohexanecarboxylates is a fascinating case study in how stereochemistry profoundly dictates chemical behavior. While the trans-isomers undergo conventional SN2 reactions, the corresponding cis-isomers exhibit significant rate acceleration and retention of configuration due to anchimeric assistance from the neighboring carboxylate group. A thorough understanding of these principles is essential for synthetic chemists to predict reaction outcomes, design efficient synthetic routes, and exert precise control over molecular architecture, which is a cornerstone of modern drug development and materials science.

References

-

Dalal Institute. Anchimeric Assistance. [Online] Available at: [Link]

-

Wikipedia. Neighbouring group participation. [Online] Available at: [Link]

-

ChemSimplified. Neighbouring Group Participation (NGP) - Substitution Reactions | CSIR NET. [Online] YouTube. Available at: [Link]

-

Dr MSH FAIZI SIR. Anchimeric Assistance and Cine Substitution. [Online] YouTube. Available at: [Link]

-

ResearchGate. (PDF) Stereoinvertive SN1 Through Neighboring Group Participation. [Online] Available at: [Link]

-

Chemistry LibreTexts. 3.2: Neighboring Group Participation. [Online] Available at: [Link]

-

ResearchGate. The Influence of Neighboring Group Participation on the Hydrolysis of 2-O-Substituted Methyl Glucopyranosides | Request PDF. [Online] Available at: [Link]

-

Scribd. Neighboring Group Participation | PDF | Chemical Reactions | Amine. [Online] Available at: [Link]

-

Dalal Institute. The Neighbouring Group Mechanisms. [Online] Available at: [Link]

-

Scribd. Anchimeric Assistance | PDF | Isomer | Chemical Reactions. [Online] Available at: [Link]

-

The Organic Chemistry Tutor. 8.8 Part 2: E2 Stereochemistry with Halocyclohexanes. [Online] YouTube. Available at: [Link]

-

ResearchGate. NMR Kinetics of the S N 2 Reaction between BuBr and I – : An Introductory Organic Chemistry Laboratory Exercise. [Online] Available at: [Link]

- Google Patents. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.

-

Semantic Scholar. Symmetry Analysis in Mechanistic Studies of Nucleophilic Substitution and β-Elimination Reactions. [Online] Available at: [Link]

-

The Organic Chemistry Tutor. Stereochemistry: The Effect of Stereochemical Selectivity Upon Enantiomers / Diastereomers Ratios. [Online] YouTube. Available at: [Link]

-

National Institutes of Health. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC. [Online] Available at: [Link]

-

MaChemGuy. Nucleophilic Substitution Mechanism. [Online] YouTube. Available at: [Link]

-

ResearchGate. Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. [Online] Available at: [Link]

-

Jagriti Sharma. Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry. [Online] YouTube. Available at: [Link]

-

Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Online] Available at: [Link]

-

National Institutes of Health. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC. [Online] Available at: [Link]

-

Research Inventions Journals. Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. [Online] Available at: [Link]

-

Professor Dave Explains. Bimolecular Nucleophilic Substitution (SN2). [Online] YouTube. Available at: [Link]

-

Sci-Hub. Bromination of 3-cyclohexene-1-carboxylic acid, epoxydation of methyl 3-cyclohexene-1-carboxylate and opening of methyl cis- and trans-3,4-epoxycyclohexane-1-carboxylate:Stereochemical results. [Online] Available at: [Link]

-

National Institutes of Health. Methyl 4-hydroxycyclohexanecarboxylate | C8H14O3 | CID 87117 - PubChem. [Online] Available at: [Link]

-

Sci-Hub. Solvolysis of trans-1-methylbicyclo[8][8]dec-4-yl toluene-p-sulphonates. [Online] Available at: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rijournals.com [rijournals.com]

- 13. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid - Google Patents [patents.google.com]

Technical Guide: Stereochemistry & Synthesis of Methyl 4-(bromomethyl)cyclohexanecarboxylate

This technical guide details the stereochemical dynamics, synthesis, and characterization of Methyl 4-(bromomethyl)cyclohexanecarboxylate . It is designed for medicinal chemists and process scientists requiring high-purity intermediates for structure-activity relationship (SAR) studies.

Executive Summary

This compound (CAS: 1331776-42-1) is a critical bifunctional building block in medicinal chemistry. It features two distinct electrophilic sites: a methyl ester (susceptible to nucleophilic acyl substitution) and a bromomethyl group (susceptible to

Its utility is defined by its 1,4-disubstitution pattern on the cyclohexane ring, which introduces rigid geometry into drug scaffolds. The control of cis vs. trans stereochemistry is paramount, as the trans-isomer typically offers superior metabolic stability and defined vectors for ligand-protein interactions. This guide focuses on the thermodynamic preference for the trans-isomer, the preservation of stereochemistry during bromination, and analytical discrimination of isomers.

Conformational Analysis & Thermodynamics

The Thermodynamic Preference

In 1,4-disubstituted cyclohexanes, the stereochemical stability is governed by A-values (conformational free energy).

-

Trans-Isomer: The substituents are on opposite faces of the ring.[1][2][3] The molecule can adopt a diequatorial (

) or diaxial ( -

Cis-Isomer: The substituents are on the same face.[1][2] The ring is forced into an axial-equatorial (

) conformation regardless of the ring flip.

Conclusion: The trans-isomer is the thermodynamic product (

Visualization of Isomerization

The following diagram illustrates the equilibration pathway facilitated by base (epimerization), driving the mixture toward the stable trans-diequatorial state.

Caption: Base-mediated epimerization at C1 drives the equilibrium toward the lower-energy trans-isomer.

Synthetic Pathways & Stereocontrol

Strategy: The "Preservation" Approach

Direct bromination of the ring is difficult to control stereochemically. The standard industrial route relies on homologation , where the stereocenter is established before the bromine is introduced.

-

Starting Material: Trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate.

-

Transformation: Conversion of the primary alcohol to a primary bromide.

-

Stereochemical Outcome: Since the reaction occurs at the exocyclic methylene carbon (

), the stereocenters on the ring (C1 and C4) are not involved in the reaction mechanism. Therefore, the stereochemistry of the starting alcohol is preserved.

The Appel Reaction Protocol

The Appel reaction (PPh

Experimental Workflow

Caption: Optimized Appel reaction workflow for conversion of hydroxymethyl to bromomethyl group.

Experimental Protocols

Protocol A: Synthesis via Appel Reaction

Objective: Convert trans-methyl 4-(hydroxymethyl)cyclohexanecarboxylate to the title bromide.

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Charge the RBF with trans-methyl 4-(hydroxymethyl)cyclohexanecarboxylate (10.0 mmol, 1.72 g) and anhydrous Dichloromethane (DCM, 50 mL). Cool to 0°C in an ice bath.

-

Reagent Addition: Add Carbon Tetrabromide (CBr

, 11.0 mmol, 3.65 g). Stir for 10 minutes. -

Activation: Slowly add Triphenylphosphine (PPh

, 11.0 mmol, 2.88 g) portion-wise over 15 minutes. Note: The reaction is exothermic; maintain temperature <5°C. -

Reaction: Remove ice bath and stir at room temperature for 3 hours. Monitor by TLC (10% EtOAc/Hexanes). The alcohol spot (

) should disappear; the bromide spot ( -

Workup: Dilute the mixture with Hexanes (100 mL) to precipitate Triphenylphosphine oxide (TPPO). Stir vigorously for 20 minutes.

-

Purification: Filter the suspension through a pad of silica gel or Celite. Rinse the pad with 10% EtOAc/Hexanes.

-

Isolation: Concentrate the filtrate under reduced pressure. If TPPO remains, repeat the hexane precipitation or purify via flash column chromatography (0-10% EtOAc in Hexanes).

Protocol B: Epimerization (If Cis/Trans mixture is obtained)

If the starting material or product contains significant cis isomer:

-

Dissolve the mixture in Methanol (0.5 M).

-

Add Sodium Methoxide (NaOMe, 0.1 equiv).

-

Reflux for 4–12 hours.

-

Quench with dilute HCl, extract with EtOAc, and dry. This drives the ratio to >90% trans.

Analytical Characterization

Distinguishing the cis and trans isomers requires careful analysis of

NMR Data Comparison Table

| Feature | Trans-Isomer (Target) | Cis-Isomer (Impurity) | Mechanistic Reason |

| Conformation | Diequatorial ( | Axial-Equatorial ( | Thermodynamic stability |

| H1 (Methine-COOMe) | Equatorial protons are deshielded relative to axial. | ||

| H1 Coupling ( | Trans H1 is axial; has large diaxial coupling with H2/H6. | ||

| H4 (Methine-CH2Br) | Axial orientation | Equatorial orientation | |

| -CH2Br Protons | Slight shift difference due to ring anisotropy. |

Key Diagnostic: Look for the triplet of triplets (tt) for the methine proton alpha to the ester (H1). A large coupling constant (

Applications in Drug Discovery[5]

The trans-1,4-cyclohexane motif acts as a "rigid linker" in modern pharmacology.

-

Bioisosteres: It serves as a saturated bioisostere for phenyl rings (e.g., in p-substituted benzenes), improving solubility and reducing aromatic ring count (Fsp3 score).

-

PROTACs (Linkerology): The bromide is readily displaced by amines or thiols to attach E3 ligase ligands to Warheads. The rigid geometry prevents "linker collapse," improving permeability.

-

Kinase Inhibitors: Used to project warheads into specific pockets (e.g., cysteines) where flexible alkyl chains would result in an entropic penalty upon binding.

References

-

Appel Reaction Mechanism & Application

- Eliel, E. L., & Wilen, S. H. "Stereochemistry of Organic Compounds." Wiley-Interscience, 1994.

-

Synthesis of 1,4-disubstituted Cyclohexanes

-

Organic Syntheses, Coll. Vol. 8, p. 170 (1993); Vol. 68, p. 188 (1990). (General protocols for cyclohexane functionalization).

-

-

Epimerization of Cyclohexanecarboxylates

-

Moriarty, R. M., et al. "Stereoselective Synthesis." Journal of Organic Chemistry. (Discusses thermodynamic equilibration of esters).

-

-

Product Data & Safety

-

PubChem Compound Summary for this compound.

-

Sources

A-Z Guide to Safety and Handling of Brominated Organic Compounds: A Technical Guide for Laboratory Professionals

Introduction: Understanding the Dual Nature of Organobromines

Brominated organic compounds are a cornerstone of modern synthetic chemistry, pivotal in pharmaceuticals, agrochemicals, and materials science. Their utility stems from the unique reactivity of the carbon-bromine (C-Br) bond, which allows for a vast array of chemical transformations. However, this same reactivity, coupled with the inherent toxicity of many organobromines, presents significant hazards in the laboratory. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely handle these indispensable yet hazardous reagents. Our approach is grounded in the principle of causality—understanding why a protocol is necessary is as crucial as knowing the steps themselves.

Section 1: The Inherent Hazards of Organobromine Compounds

A thorough understanding of the toxicological and chemical risks associated with brominated organic compounds is the foundation of safe laboratory practice.

Toxicological Profile: More Than Just Acute Effects

Exposure to brominated organic compounds can lead to a range of adverse health effects, from acute irritation to long-term systemic damage. Many are readily absorbed through the skin and respiratory tract.

-

Acute Toxicity : Many volatile organobromines, such as bromomethane and 1,2-dibromoethane, are potent respiratory and skin irritants.[1][2] Inhalation can cause severe respiratory distress, pulmonary edema, and damage to the central nervous system, liver, and kidneys.[1]

-

Chronic Toxicity and Carcinogenicity : Long-term exposure to certain organobromines is linked to significant health risks. For instance, 1,2-dibromoethane is classified as a probable human carcinogen.[3][4] Brominated flame retardants (BFRs), a class of organobromines used in consumer products, have raised concerns due to their persistence in the environment and potential as endocrine disruptors, affecting thyroid function and neurodevelopment.[5] Tetrabromobisphenol A (TBBPA), a common BFR, is listed under California's Proposition 65 as a chemical known to cause cancer.[5][6][7]

-

Reactivity as Alkylating Agents : The electrophilic nature of the carbon atom in the C-Br bond makes many alkyl bromides potent alkylating agents. This reactivity is the basis for their synthetic utility but also a source of their toxicity, as they can indiscriminately alkylate biological macromolecules like DNA, leading to mutagenic and carcinogenic effects.

Chemical Reactivity and Incompatibility

The chemical nature of organobromines dictates specific storage and handling requirements to prevent dangerous reactions.

-

Oxidizing Properties : Reagents like N-bromosuccinimide (NBS) are strong oxidizing agents that can react violently with combustible materials.[8][9]

-

Exothermic Reactions : Many reactions involving organobromines, particularly those with NBS, are highly exothermic and require careful temperature control to prevent runaways.[10]

-

Incompatibilities : Brominated compounds must be segregated from incompatible materials. Key incompatibilities include:

-

Strong bases and reducing agents.

-

Chemically active metals like aluminum, sodium, and potassium.

-

Many organic compounds, such as alcohols, amines, and ketones.

-

Section 2: The Hierarchy of Controls: A Proactive Risk Management Strategy

The most effective way to mitigate risk is to follow the hierarchy of controls, a systematic approach that prioritizes the most effective safety measures. Personal Protective Equipment (PPE), while essential, is the last line of defense.

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies from most to least effective.

Section 3: Personal Protective Equipment (PPE) Selection Protocol

When engineering and administrative controls cannot eliminate exposure risk, appropriate PPE is mandatory. The selection of PPE must be based on a thorough risk assessment of the specific compound and procedure.

Eye and Face Protection

-

Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any laboratory work.

-

Splash Hazard : When handling liquid brominated compounds, chemical splash goggles are required.

-

High-Risk Operations : For large-volume transfers or work with systems under pressure, a face shield must be worn in addition to chemical splash goggles.

Hand Protection: A Critical Barrier

No single glove material is impervious to all chemicals. Breakthrough time is a critical factor, especially for highly volatile and corrosive compounds. For instance, dichloromethane (a common solvent in bromination reactions) penetrates standard nitrile gloves in under a minute.[11]

Table 1: Chemical Resistance of Common Glove Materials

| Glove Material | Recommended For | Not Recommended For |

|---|---|---|

| Nitrile | Good for incidental splash protection from oils, greases, weak acids, and some aliphatic compounds.[12][13] | Poor resistance to many ketones, aromatic solvents, and chlorinated solvents like dichloromethane.[11][13][14] |

| Neoprene | Good for work with hydraulic fluids, gasoline, alcohols, organic acids, and alkalis.[13] | Not recommended for many chlorinated or aromatic solvents.[14][15] |

| Butyl Rubber | Excellent for handling ketones, esters, and highly corrosive acids. | Poor resistance to aliphatic and aromatic hydrocarbons and halogenated solvents.[13] |

| Laminate (e.g., Silver Shield®) | Offers the broadest range of chemical resistance; ideal for handling highly toxic or unknown substances and for spill response.[14] | Can be stiff and easily punctured; often used as an under-glove. |

Protocol for Glove Selection:

-

Consult the SDS : The Safety Data Sheet for the specific brominated compound is the primary source for PPE recommendations.

-

Assess the Task : For incidental contact, a single pair of appropriate gloves may suffice. For prolonged handling or immersion risk, double-gloving (e.g., a laminate glove under a nitrile or neoprene glove) is recommended.

-

Inspect and Replace : Always inspect gloves for tears or punctures before use. If contact with a hazardous chemical occurs, remove the gloves immediately, wash your hands, and don a new pair.[12]

Respiratory Protection

All work with volatile brominated organic compounds or solid reagents that can become airborne (like NBS) must be conducted within a certified chemical fume hood.[10][16] If a fume hood is not available or a risk assessment indicates potential exposure above permissible limits, respiratory protection is required. This must be done under a formal respiratory protection program compliant with OSHA standards.

Caption: Decision tree for selecting appropriate PPE for handling brominated compounds.

Section 4: Standard Operating Procedures for Handling and Storage

Adherence to strict, well-defined protocols is non-negotiable.

General Handling Protocol

-

Designated Area : Conduct all work with brominated organic compounds in a designated area within a chemical fume hood.

-

Preparation : Before starting, ensure an eyewash station and safety shower are accessible. Have spill cleanup materials readily available.

-

Dispensing Solids : When weighing solids like N-Bromosuccinimide, use a disposable weighing boat or glassine paper. Avoid creating dust.[8] Close the container immediately after dispensing.

-

Dispensing Liquids : Use a syringe, cannula, or dispensing pump for liquid transfers to minimize vapor release.

-

Post-Handling : After completing the work, decontaminate the work surface. Remove gloves using the proper technique and wash hands thoroughly.[16]

Storage Protocol

Proper storage is a critical line of defense against accidents and degradation.[10]

-

Location : Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[9][10]

-

Segregation : Store brominated compounds separately from incompatible materials, especially reducing agents, strong bases, and combustible materials.[10]

-

Containers : Ensure containers are tightly sealed and in good condition. Use secondary containment (e.g., a plastic tub) to contain potential leaks.

-

Refrigeration : Some reagents, like NBS, should be stored in a refrigerator to slow decomposition, which releases bromine gas.[10]

Table 2: Exposure Limits for Common Brominated Compounds

| Compound | CAS No. | OSHA PEL (8-hr TWA) | NIOSH REL (10-hr TWA) | IDLH |

|---|---|---|---|---|

| Bromine | 7726-95-6 | 0.1 ppm | 0.1 ppm | 3 ppm |

| Bromomethane | 74-83-9 | 20 ppm (Ceiling)[17] | None established | 250 ppm[17] |

| 1,2-Dibromoethane | 106-93-4 | 20 ppm (TWA)[3] | 0.045 ppm[3][18] | 100 ppm[3][18] |

| N-Bromosuccinimide | 128-08-5 | Not Established | Not Established | Not Established |

| Tetrabromobisphenol A | 79-94-7 | Not Established | Not Established | Not Established |

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; IDLH: Immediately Dangerous to Life or Health. Data sourced from OSHA and NIOSH databases.

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency can significantly reduce the severity of an incident.

Personnel Exposure

-

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]

-

Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[16]

-

Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]

Spill Response

The response to a spill depends on its size and location.

Caption: Flowchart for responding to a brominated compound spill.